

An In-depth Technical Guide to 3-Bromo-4-chloro-5-nitrotoluene

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Compound of Interest

Compound Name: 3-Bromo-4-chloro-5-nitrotoluene

CAS No.: 89642-18-2

Cat. No.: B3298172

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of **3-Bromo-4-chloro-5-nitrotoluene**, a polysubstituted aromatic compound of interest in advanced organic synthesis. The strategic placement of bromo, chloro, nitro, and methyl groups on the toluene scaffold creates a molecule with distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

Compound Identification and Physical Properties

3-Bromo-4-chloro-5-nitrotoluene is a halogenated and nitrated derivative of toluene. Its unique substitution pattern dictates its chemical behavior and potential applications.

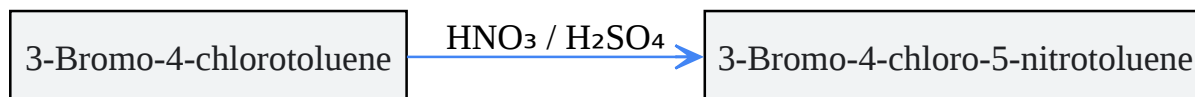
Identifier	Value	Source
IUPAC Name	1-Bromo-2-chloro-5-methyl-3-nitrobenzene	N/A
CAS Number	89642-18-2	[1]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[1]
Molecular Weight	250.48 g/mol	[1]
Canonical SMILES	CC1=CC(=C(C=C1Br)Cl)[O-]	[2]

Note: Specific experimental data such as melting point and boiling point for **3-Bromo-4-chloro-5-nitrotoluene** are not readily available in public literature. These properties would need to be determined empirically.

Synthesis Pathway: A Strategic Approach

The synthesis of **3-Bromo-4-chloro-5-nitrotoluene** can be logically approached through the electrophilic aromatic substitution of a suitable precursor. A plausible and efficient route involves the nitration of 3-bromo-4-chlorotoluene. This method is predicated on the directing effects of the substituents already present on the aromatic ring.

The order of substitution is critical in the synthesis of polysubstituted benzenes, as each new group influences the position and reactivity of subsequent additions.[3] In the case of 3-bromo-4-chlorotoluene, both the methyl group and the halogen atoms are ortho, para-directors. However, the methyl group is an activating group, while the halogens are deactivating.[4][5] The nitration is therefore expected to be directed by the interplay of these electronic and steric factors.



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Caption: Proposed synthesis of **3-Bromo-4-chloro-5-nitrotoluene** via nitration.

Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

This protocol is a generalized procedure for the nitration of a deactivated aromatic ring and should be optimized for the specific substrate.

Materials:

- 3-Bromo-4-chlorotoluene
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
- Reaction Setup: In a separate flask, dissolve 3-Bromo-4-chlorotoluene in dichloromethane. Cool this solution to 0-5 °C.
- Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-Bromo-4-chlorotoluene over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
- **Neutralization and Drying:** Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-Bromo-4-chloro-5-nitrotoluene** are not widely published, its key spectral features can be predicted based on the analysis of its functional groups and the known spectral data of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methyl group will appear as a singlet in the aliphatic region. The exact chemical shifts will be influenced by the electronic effects of the bromo, chloro, and nitro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, including four quaternary carbons (substituted with Br, Cl, NO₂, and CH₃) which are typically weaker in intensity.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-

1290 cm^{-1} , respectively, for aromatic nitro compounds.[7][8] Other significant peaks will include C-H stretching from the aromatic ring and the methyl group, and C-Br and C-Cl stretching vibrations at lower wavenumbers.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).[9][10][11] This will result in a cluster of peaks at $M+$, $M+2$, and $M+4$, which is a definitive indicator of the presence of one bromine and one chlorine atom.

Chemical Reactivity

The reactivity of **3-Bromo-4-chloro-5-nitrotoluene** is governed by the interplay of its substituents. The aromatic ring is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro, bromo, and chloro groups.[4][5]

However, the compound can undergo several types of reactions:

- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms can activate them towards nucleophilic attack. This allows for the displacement of the bromo or chloro group by various nucleophiles, providing a route to further functionalization.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl , $\text{H}_2/\text{Pd-C}$). This transformation is a common strategy in the synthesis of anilines, which are versatile intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.[12]
- **Reactions of the Methyl Group:** The methyl group can undergo free-radical halogenation or oxidation to an aldehyde or carboxylic acid under appropriate conditions.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Bromo-4-chloro-5-nitrotoluene** is not readily available. However, based on the known hazards of related compounds such as nitrotoluenes and halogenated aromatics, the following precautions should be taken:

- **General Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses with side shields or goggles.
- **Fire Hazards:** Nitrotoluenes can be combustible.[7] Use appropriate extinguishing media such as dry chemical, CO₂, or water spray.
- **Health Hazards:** Substituted nitrotoluenes can be harmful if swallowed, inhaled, or absorbed through the skin.[13] They may cause irritation to the skin, eyes, and respiratory tract.[13] Some nitroaromatic compounds are suspected carcinogens and may have effects on the blood (methemoglobinemia).[14]

Always consult a comprehensive and up-to-date Safety Data Sheet for any chemical before use and handle with appropriate caution.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a synthetically valuable compound with a rich potential for chemical transformations. Its polysubstituted nature allows for selective reactions at multiple sites, making it a key building block for the synthesis of more complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development. Further experimental investigation is required to fully characterize its physical and spectroscopic properties.

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